Ginsenoside Ra1

Descripción general

Descripción

Ginsenoside Ra1 is a component from ginseng . It is known to inhibit protein tyrosine kinase (PTK) activation induced by hypoxia/reoxygenation .

Synthesis Analysis

The synthesis of this compound involves a complex process. Panax ginseng is a medicinal plant known for its pharmacological benefits, which are attributed to the triterpenoid saponin ginsenosides found throughout the species . With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis .Molecular Structure Analysis

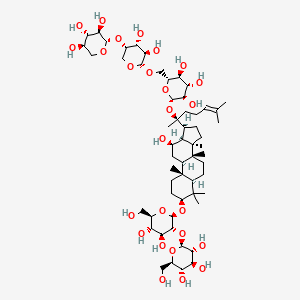

The molecular formula of this compound is C58H98O26 . Its molecular weight is 1211.4 g/mol . The structure of this compound is complex, with a dammarane structure and sugar moieties connected to the -OH at the C-3 and/or C-2 positions .Chemical Reactions Analysis

Ginsenosides, including this compound, are the deglycosylated secondary metabolic derivatives of major ginsenosides . They are more readily absorbed into the bloodstream and function as active substances .Physical And Chemical Properties Analysis

This compound is a triterpenoid saponin . Its molecular weight is 1211.4 g/mol . The structure of this compound is complex, with a dammarane structure and sugar moieties connected to the -OH at the C-3 and/or C-2 positions .Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Se ha descubierto que los ginsenósidos cambian las características básicas de las células cancerosas, lo que podría utilizarse potencialmente para tratar el cáncer de mama . Modifican las características funcionales de las células tumorales, proporcionando una nueva perspectiva para la posible aplicación del ginsenósido como fármaco terapéutico para el cáncer de mama .

Inmunomodulación

Los ginsenósidos se consideran una nueva estrategia complementaria para prevenir y mejorar los trastornos inmunitarios y las enfermedades relacionadas . Regulan el sistema inmunitario mediante la activación de células inmunitarias, citocinas y vías de señalización como MAPK, PI3K/Akt, STAT y AMPK . También afectan positivamente a los órganos inmunitarios, a la estructura de la flora intestinal y a las respuestas inflamatorias sistémicas .

Neuroprotección

Los ginsenósidos Rg2 y Rh1 han mostrado fuertes actividades farmacológicas en el sistema nervioso . Tienen efectos protectores sobre las células nerviosas, mejoran la resistencia a las lesiones neuronales, modulan la actividad neuronal, resisten las lesiones por isquemia/reperfusión cerebral, mejoran el daño cerebral después de la hemorragia eclámpsica, mejoran los déficits de memoria y cognitivos, tratan la enfermedad de Alzheimer y la demencia vascular, alivian la ansiedad y el dolor, e inhiben el comportamiento similar al iónico .

Actividad antioxidante

El ginsenósido Rg1, uno de los componentes activos del ginseng, ha sido ampliamente investigado por sus actividades antioxidantes . Esta propiedad lo convierte en un posible remedio para los trastornos cerebrales, especialmente la demencia y la depresión .

Actividad antiinflamatoria

El ginsenósido Rg1 también exhibe actividades antiinflamatorias . Esta propiedad aumenta aún más su potencial en el tratamiento de los trastornos cerebrales .

Suplementos dietéticos

Los ginsenósidos se están considerando como suplementos dietéticos con efectos inmunomoduladores . Pueden utilizarse para prevenir y mejorar los trastornos inmunitarios y las enfermedades relacionadas .

Mecanismo De Acción

Target of Action

Ginsenoside Ra1, a component from ginseng, primarily targets protein tyrosine kinase (PTK) . PTK plays a crucial role in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

This compound interacts with its primary target, PTK, by inhibiting its activation induced by hypoxia/reoxygenation . This interaction results in changes in the cellular processes regulated by PTK, potentially influencing cell growth, differentiation, and apoptosis.

Pharmacokinetics

It’s known that ginsenosides, including ra1, are absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . The bioavailability of this compound could be influenced by factors such as the efficiency of absorption and metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and metabolism of this compound, which can impact its bioavailability and efficacy, can be influenced by factors such as the pH level and microbial composition of the gastrointestinal tract. Additionally, factors such as temperature and humidity could potentially influence the stability of this compound .

Safety and Hazards

Direcciones Futuras

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new directions for functional studies of the predicted genes related to ginsenoside production and its regulation .

Análisis Bioquímico

Biochemical Properties

Ginsenoside Ra1 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glycosyltransferases, which are enzymes involved in the biosynthesis of ginsenosides . These interactions are crucial for the formation and modification of ginsenosides, affecting their pharmacological properties. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis . This activation can lead to increased glucose uptake and fatty acid oxidation, enhancing cellular metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby modulating immune responses and cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to changes in their activity and function. This compound can bind to specific receptors on the cell surface, initiating a cascade of signaling events that result in the activation or inhibition of downstream pathways . For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can reduce the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, such as AMPK, leading to changes in energy production and utilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have demonstrated that this compound can exert sustained effects on cellular function, including prolonged activation of metabolic pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which the adverse effects become more pronounced. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of ginsenosides, such as glycosyltransferases and cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in energy production, such as AMPK, enhancing cellular energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to specific proteins, facilitating its distribution to various cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. For instance, this compound can be targeted to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, its localization to the nucleus can influence gene expression and cellular signaling pathways.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXBSSOCCPAOR-WWJNHZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316881 | |

| Record name | Ginsenoside Ra1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83459-41-0 | |

| Record name | Ginsenoside Ra1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)